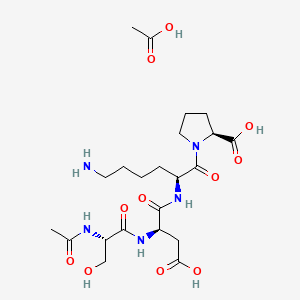

N-Acetyl-Ser-Asp-Lys-Pro (acetate)

Description

N-Acetyl-Ser-Asp-Lys-Pro (Ac-SDKP) is an endogenous tetrapeptide derived from the enzymatic processing of its precursor, thymosin β4, by prolyl oligopeptidase . It is specifically hydrolyzed by the N-terminal active site of angiotensin-converting enzyme (ACE) and is a natural inhibitor of pluripotent hematopoietic stem cell proliferation, maintaining these cells in a quiescent state . Ac-SDKP is present in human plasma and monocytes, with its levels elevated 4–5 fold by ACE inhibitors (ACEi) due to reduced degradation .

Ac-SDKP exhibits anti-inflammatory and anti-fibrotic properties in cardiovascular, renal, and pulmonary tissues. It inhibits macrophage differentiation from bone marrow stem cells (BMSCs), reduces macrophage migration and activation, and suppresses pro-inflammatory cytokines like TNF-α and galectin-3 . In hypertensive models, Ac-SDKP reverses collagen deposition, inflammation, and organ damage, making it a therapeutic candidate for conditions like heart failure and radiation-induced fibrosis .

Properties

IUPAC Name |

(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid;acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N5O9.C2H4O2/c1-11(27)22-14(10-26)18(31)24-13(9-16(28)29)17(30)23-12(5-2-3-7-21)19(32)25-8-4-6-15(25)20(33)34;1-2(3)4/h12-15,26H,2-10,21H2,1H3,(H,22,27)(H,23,30)(H,24,31)(H,28,29)(H,33,34);1H3,(H,3,4)/t12-,13+,14-,15-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSLFKMYLHUWSA-UOIZBMALSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CO)C(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37N5O11 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Coupling with Fmoc Protection

The foundational method for Ac-SDKP synthesis involves liquid-phase sequential coupling using 9-fluorenylmethoxycarbonyl (Fmoc) as the α-amino protecting group. The protocol follows:

-

Proline Activation : L-Proline-t-butyl ester hydrochloride is neutralized with triethylamine in methylene chloride.

-

Lysine Coupling : Fmoc-(BOC-L-Lysine) is coupled using diisopropylcarbodiimide (DIC) as the activating agent.

-

Deprotection : Fmoc is removed with 4-aminomethylpiperidine, enabling subsequent aspartic acid and serine couplings.

-

N-Terminal Acetylation : The free α-amino group of serine is acetylated using acetic anhydride.

Key Data :

-

Yield : 82% crude product, refined to 53% after preparative HPLC.

-

Purity : HPLC chromatograms show a single peak at 220 nm (FIG. 2 in).

-

Side-Chain Protection : t-Butyl groups for Ser, Asp, and Lys ensure base stability during synthesis.

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Based SPPS

Ac-SDKP is synthesized via Fmoc SPPS on resin-bound proline. Steps include:

-

Resin Loading : Wang resin functionalized with Proline.

-

Sequential couplings of Lys(Boc), Asp(Ot-Bu), and Ser(t-Bu) using HBTU/HOBt activation.

-

N-Terminal Acetylation : Acetic anhydride in DMF.

-

Cleavage and Deprotection : TFA cocktail (TFA:H2O:TIS, 95:2.5:2.5) removes side-chain protections and releases the peptide.

Optimized Parameters :

Fluorescent Conjugates

FITC-labeled Ac-SDKP is synthesized by attaching fluorescein isothiocyanate to the ε-amino group of lysine post-SPPS. This variant is critical for cellular uptake studies.

Formulation as Liposome-Encapsulated Ac-SDKP (L-Ac-SDKP)

Lipid-Based Encapsulation

For enhanced delivery, Ac-SDKP is encapsulated in liposomes:

-

Lipid Film Preparation : Dissolve DPPC:Cholesterol:DSPE-PEG2000 (70:25:5 mol%) in chloroform.

-

Hydration : Rehydrate with Ac-SDKP (2 mg/mL in PBS, pH 7.4).

-

Extrusion : Size through 0.2 μm filters for uniform vesicles (≈150 nm diameter).

Stability : Lyophilized liposomes retain 90% activity after 6 months at -20°C.

Analytical and Purification Techniques

Challenges and Optimizations

Chemical Reactions Analysis

Types of Reactions

N-acetyl-seryl-aspartyl-lysyl-proline (acetate) primarily undergoes hydrolysis reactions, where it is broken down into its constituent amino acids by proteolytic enzymes . It is relatively stable under physiological conditions and does not readily undergo oxidation or reduction reactions.

Common Reagents and Conditions

The hydrolysis of N-acetyl-seryl-aspartyl-lysyl-proline (acetate) is typically catalyzed by enzymes such as prolyl oligopeptidase and angiotensin-converting enzyme . These reactions occur under mild conditions, usually at physiological pH and temperature.

Major Products Formed

The major products formed from the hydrolysis of N-acetyl-seryl-aspartyl-lysyl-proline (acetate) are its constituent amino acids: N-acetyl-serine, aspartic acid, lysine, and proline .

Scientific Research Applications

Cardiovascular Medicine

Ac-SDKP has been extensively studied for its potential in treating cardiovascular diseases, particularly due to its anti-inflammatory and antifibrotic properties.

- Renal Protection : Research indicates that Ac-SDKP can prevent hypertension-induced renal injury by reducing inflammatory cell infiltration and collagen deposition. In a study involving deoxycorticosterone acetate-salt hypertensive mice, treatment with Ac-SDKP significantly decreased albuminuria and restored nephrin expression, which is crucial for kidney function .

- Mechanism of Action : Ac-SDKP exerts its effects by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammation. This inhibition leads to reduced production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, contributing to its protective effects against cardiac fibrosis .

Immunology

Ac-SDKP has shown promise as an immunomodulatory agent:

- Anti-inflammatory Effects : The compound has been observed to modulate immune responses, potentially benefiting conditions such as autoimmune diseases. Its ability to inhibit the proliferation of pluripotent hematopoietic stem cells suggests a role in regulating immune cell dynamics .

- Case Studies : In various experimental models, Ac-SDKP has been linked to reduced inflammation and improved outcomes in diseases characterized by excessive immune responses, although detailed case studies are still emerging.

Fibrosis Research

The compound is recognized for its antifibrotic properties across multiple organ systems:

- Liver and Lung Fibrosis : Ac-SDKP has been studied for its ability to inhibit fibrosis in the liver and lungs. In vitro studies have demonstrated that it can reduce fibrotic markers in cultured cells, indicating potential therapeutic applications in chronic fibrotic diseases .

- Comparative Analysis : Compared to other antifibrotic agents like thymosin beta 4, Ac-SDKP specifically targets pathways associated with fibrosis while also providing anti-inflammatory benefits. This dual action makes it a unique candidate for further research .

Wound Healing

Ac-SDKP's role in promoting tissue repair and angiogenesis positions it as a candidate for enhancing wound healing:

- Angiogenesis Promotion : Studies suggest that Ac-SDKP may stimulate blood vessel formation, which is critical for effective wound healing. Its application in tissue engineering and regenerative medicine is under investigation .

Research Findings Summary

The following table summarizes key findings related to the applications of N-Acetyl-Ser-Asp-Lys-Pro:

Mechanism of Action

N-acetyl-seryl-aspartyl-lysyl-proline (acetate) exerts its effects by modulating several molecular pathways:

Inhibition of NF-κB Signaling: It inhibits the activation of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammation and fibrosis.

Reduction of ER Stress: The compound attenuates endoplasmic reticulum (ER) stress by inhibiting the unfolded protein response (UPR) pathways.

Modulation of Cytokine Production: It reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Targets and Mechanisms

Anti-Fibrotic and Anti-Inflammatory Effects

- Ac-SDKP: Reverses cardiac fibrosis in angiotensin II (Ang II)-induced hypertension by reducing macrophage infiltration and TGF-β expression . Normalizes albuminuria and nephrin expression in hypertensive mice .

- Other ACE Substrates (e.g., Angiotensin I) :

Clinical and Diagnostic Utility

- Ac-SDKP :

- Galectin-3 Inhibitors :

Key Research Findings and Data Tables

Table 1: In Vitro Effects of Ac-SDKP

Table 2: In Vivo Efficacy in Hypertensive Models

Biological Activity

N-Acetyl-Ser-Asp-Lys-Pro (Ac-SDKP) is a tetrapeptide with significant biological activity, particularly in the context of inflammation and tissue damage. This compound has been studied for its roles in various physiological processes, including anti-inflammatory effects, renal protection, and modulation of hematopoietic activity.

Overview of Ac-SDKP

Ac-SDKP is an endogenous peptide produced primarily in the bone marrow and is known to be a substrate for angiotensin-converting enzyme (ACE). Its biological functions are linked to its ability to modulate inflammatory responses and tissue remodeling, making it a compound of interest in cardiovascular and renal pathologies.

Key Findings

- Macrophage Activity : Ac-SDKP has been shown to inhibit macrophage activation and migration, which are critical processes in inflammation. In vitro studies demonstrated that Ac-SDKP significantly reduced the secretion of pro-inflammatory cytokines such as TNF-α from macrophages stimulated with lipopolysaccharides (LPS) . Specifically, TNF-α levels dropped from 1,853.9 ± 132.2 pg/ml (LPS alone) to 1,289.8 ± 34.6 pg/ml when treated with 10 nM Ac-SDKP, indicating a statistically significant reduction ().

- Fibrosis and Tissue Damage : In models of hypertension-induced target organ damage, Ac-SDKP reduced interstitial collagen deposition and expression of galectin-3, a marker associated with macrophage infiltration and fibrosis . This suggests that Ac-SDKP not only mitigates inflammation but also plays a role in preventing fibrotic changes in tissues.

- Inhibition of Bone Marrow Stem Cell Differentiation : The peptide inhibits the differentiation of bone marrow stem cells into macrophages, further contributing to its anti-inflammatory properties . This multiphasic action highlights its potential therapeutic applications in conditions characterized by excessive inflammation.

Renal Protective Effects

Ac-SDKP has demonstrated protective effects against renal damage associated with diabetes mellitus and other conditions leading to glomerular injury. Research indicates that Ac-SDKP can mitigate renal fibrosis and improve kidney function by reducing inflammatory cell infiltration and promoting tissue repair mechanisms .

Table 1: Summary of Renal Protective Effects

| Study Reference | Condition Studied | Key Findings |

|---|---|---|

| Diabetes Mellitus | Reduced renal fibrosis and inflammation | |

| Antiglomerular Basement Membrane Disease | Inhibition of renal damage |

Hematopoietic Activity

Ac-SDKP also influences hematopoiesis, the process by which blood cells are formed. It has been implicated in promoting erythropoiesis under certain conditions, potentially through modulation of cytokine signaling pathways that govern blood cell development .

Case Studies

Several case studies have highlighted the therapeutic potential of Ac-SDKP:

- Hypertensive Models : In animal models subjected to angiotensin II-induced hypertension, administration of Ac-SDKP resulted in decreased myocardial fibrosis and reduced macrophage infiltration into cardiac tissues . These findings underscore its potential as a cardioprotective agent.

- Diabetic Nephropathy : In diabetic models, Ac-SDKP treatment led to significant improvements in renal histology and function, suggesting its role as a protective agent against diabetic nephropathy .

Q & A

What are the biochemical characteristics of N-Acetyl-Ser-Asp-Lys-Pro (Ac-SDKP) acetate, and how do they influence its primary mechanisms of action?

Basic Research Question

Ac-SDKP acetate is an endogenous tetrapeptide (C22H34F3N5O11, MW 601.53) synthesized enzymatically from thymosin-β4 in bone marrow . It acts as a natural inhibitor of pluripotent hematopoietic stem cell proliferation by blocking entry into the S-phase of the cell cycle . Its primary mechanism involves serving as a specific substrate for the N-terminal active site of angiotensin-converting enzyme (ACE), which hydrolyzes Ac-SDKP . This interaction modulates ACE activity indirectly, as Ac-SDKP itself does not inhibit ACE enzymatic function but competes for substrate binding .

Methodological Insight : To validate its role in stem cell regulation, use flow cytometry with BrdU incorporation assays to assess cell cycle arrest in CD34+ hematopoietic stem cells . For ACE interaction studies, employ competitive binding assays using radiolabeled Ac-SDKP (e.g., <sup>125</sup>I-Hpp-AcaSDKP) .

What experimental models are standard for studying Ac-SDKP’s anti-inflammatory and anti-fibrotic effects?

Basic Research Question

Common models include:

- In vitro : Bone marrow-derived stem cell (BMSC) cultures treated with Ac-SDKP (10 nM) to assess macrophage differentiation inhibition via F4/80 surface marker quantification .

- In vivo : Angiotensin II (ANG II)-induced hypertensive mice infused with Ac-SDKP (osmotic minipump, 1 mg/kg/day) to evaluate cardiac macrophage infiltration (galectin-3 expression) and collagen deposition (picrosirius red staining) .

Methodological Insight : For fibrosis quantification, use hydroxyproline assays or qPCR for collagen I/III mRNA levels. For macrophage activation, measure TNF-α secretion via ELISA in LPS-stimulated RAW 264.7 cells .

How can researchers resolve contradictions in Ac-SDKP’s dual role in fibrosis (inhibition vs. promotion)?

Advanced Research Question

While Ac-SDKP suppresses fibrosis in hypertensive cardiomyopathy by reducing galectin-3+ macrophages and collagen deposition , it may promote fibrosis in chronic kidney disease via TGF-β/Smad2 pathway activation . To address this paradox:

- Dose-Response Studies : Test varying concentrations (1–100 nM) in tissue-specific models.

- Contextual Analysis : Compare outcomes in acute vs. chronic injury models (e.g., myocardial infarction vs. DOCA-salt hypertension) .

- Pathway Inhibition : Use Smad2/3 siRNA knockdown to isolate TGF-β-mediated effects .

Key Reference : Contrast findings from Sharma et al. (hypertension) and Kanasaki et al. (renal fibrosis) .

What methodologies are optimal for studying Ac-SDKP’s effects on macrophage differentiation and polarization?

Advanced Research Question

Ac-SDKP inhibits BMSC differentiation into macrophages (F4/80+ cells) by 50% at 10 nM and reduces TNF-α secretion by 30% in LPS-activated macrophages . Methods include:

- Flow Cytometry : Quantify F4/80 and CD11b markers in BMSC cultures.

- Transwell Migration Assays : Assess chemotaxis inhibition using MCP-1 as a chemoattractant.

- Cytokine Profiling : Multiplex assays for IL-6, IL-1β, and galectin-3 in cardiac tissue lysates .

Statistical Note : Ensure power analysis (n ≥ 5/group) to detect significance in macrophage counts (P < 0.05) .

How does Ac-SDKP’s pharmacokinetics influence experimental design in preclinical studies?

Advanced Research Question

Ac-SDKP has limited oral bioavailability due to rapid ACE-mediated degradation. Preferred administration routes include:

- Subcutaneous Osmotic Pumps : Sustained release (e.g., 1 mg/kg/day for 8 weeks) in hypertensive rodents .

- Intraperitoneal Injection : For acute studies (bolus doses of 0.1–1 mg/kg) .

- Solubility Considerations : Prepare stock solutions in DMSO (50 mg/mL) or PBS (pH 7.4) for in vitro use .

Monitoring : Measure plasma Ac-SDKP levels via ELISA or LC-MS/MS to confirm target engagement .

What signaling pathways underlie Ac-SDKP’s regulation of cell proliferation and inflammation?

Advanced Research Question

Key pathways include:

- Cyclin D2 Downregulation : Ac-SDKP reduces cyclin D2 expression in hematopoietic stem cells, blocking G1/S transition .

- Smad2/3 Phosphorylation : Inhibits TGF-β-induced Smad2 nuclear translocation in cardiac fibroblasts .

- NF-κB Suppression : Reduces TNF-α and IL-6 transcription in macrophages via IκBα stabilization .

Experimental Tools : Use phospho-specific antibodies for Smad2 (Western blot) and luciferase reporters for NF-κB activity .

How can Ac-SDKP be combined with ACE inhibitors to enhance therapeutic outcomes?

Advanced Research Question

ACE inhibitors (e.g., lisinopril) increase endogenous Ac-SDKP levels 4–5× by blocking its hydrolysis . Synergistic strategies include:

- Co-Administration : Test low-dose ACEi + Ac-SDKP in ANG II models to reduce fibrosis while minimizing ACEi side effects (e.g., hyperkalemia) .

- Dual-Target Assays : Measure ACE activity (fluorogenic substrate Z-FHL) and Ac-SDKP plasma levels in parallel .

Data Interpretation : Compare collagen deposition (histopathology) and inflammatory markers (qPCR) in monotherapy vs. combination groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.